![molecular formula C5H13N3O B1292991 3-(Ethylamino)propanohydrazide CAS No. 1071369-04-4](/img/structure/B1292991.png)
3-(Ethylamino)propanohydrazide
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Description
The compound 3-(Ethylamino)propanohydrazide appears to be a derivative of hydrazide with an ethylamino substituent. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be used to infer potential characteristics of 3-(Ethylamino)propanohydrazide.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazides with various reagents. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using FT-IR, NMR, and ESI-MS spectroscopic techniques . These methods could potentially be adapted for the synthesis of 3-(Ethylamino)propanohydrazide.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Ethylamino)propanohydrazide has been characterized using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS . Theoretical studies, such as DFT and AIM, have also been employed to analyze the molecular structure and interactions of related compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied, indicating potential reactions that 3-(Ethylamino)propanohydrazide might undergo. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate resulted in debenzoylation . Such reactions could be relevant to the chemical behavior of 3-(Ethylamino)propanohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in the same class as 3-(Ethylamino)propanohydrazide can be inferred from related studies. For example, the binding energy of intermolecular interactions was calculated for a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which could suggest similar properties for 3-(Ethylamino)propanohydrazide . Additionally, the HOMO-LUMO energies and other global reactivity descriptors have been calculated to describe the bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate .
Safety and Hazards
properties
IUPAC Name |
3-(ethylamino)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-2-7-4-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTKTJSYFBDACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylamino)propanohydrazide |
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